molecular formula C32H19N2O7PS B1412348 13-hydroxy-10,16-bis(4-nitrophenyl)-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene CAS No. 1706459-42-8

13-hydroxy-10,16-bis(4-nitrophenyl)-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

Cat. No.: B1412348
CAS No.: 1706459-42-8
M. Wt: 606.5 g/mol
InChI Key: MZEZBGUBZWJVKJ-UHFFFAOYSA-N
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Description

(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide is a complex organic compound that belongs to the class of dioxaphosphepines This compound is characterized by its unique structure, which includes two naphthalene rings and a dioxaphosphepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide typically involves a multi-step process. One common method involves the phosphination of 9,9-dimethylxanthene with bis(diethylamino)chlorophosphine, followed by the formation of disphosphonite with (S)-2,2′-dihydroxy-1,1′-binaphthyl in the presence of catalytic tetrazole . The final product is obtained through crystallization in methylene chloride and acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide involves its interaction with specific molecular targets and pathways. As a ligand, it binds to metal centers in catalysts, facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

13-hydroxy-10,16-bis(4-nitrophenyl)-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19N2O7PS/c35-33(36)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(37)38)32(30)41-42(39,43)40-31(27)29/h1-18H,(H,39,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEZBGUBZWJVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)[N+](=O)[O-])OP(=S)(O3)O)C7=CC=C(C=C7)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19N2O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-hydroxy-10,16-bis(4-nitrophenyl)-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Reactant of Route 2
Reactant of Route 2
13-hydroxy-10,16-bis(4-nitrophenyl)-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Reactant of Route 3
13-hydroxy-10,16-bis(4-nitrophenyl)-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Reactant of Route 4
Reactant of Route 4
13-hydroxy-10,16-bis(4-nitrophenyl)-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Reactant of Route 5
Reactant of Route 5
13-hydroxy-10,16-bis(4-nitrophenyl)-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Reactant of Route 6
13-hydroxy-10,16-bis(4-nitrophenyl)-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

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